Lestaurtinib Lestaurtinib Lestaurtinib is an orally bioavailable indolocarbazole derivative with antineoplastic properties. Lestaurtinib inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3. (NCI05)
LSM-1231 is an indolocarbazole.
Brand Name: Vulcanchem
CAS No.: 111358-88-4
VCID: VC0548041
InChI: InChI=1S/C26H21N3O4/c1-25-26(32,12-30)10-18(33-25)28-16-8-4-2-6-13(16)20-21-15(11-27-24(21)31)19-14-7-3-5-9-17(14)29(25)23(19)22(20)28/h2-9,18,30,32H,10-12H2,1H3,(H,27,31)/t18-,25+,26+/m1/s1
SMILES: CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O
Molecular Formula: C26H21N3O4
Molecular Weight: 439.5 g/mol

Lestaurtinib

CAS No.: 111358-88-4

Inhibitors

VCID: VC0548041

Molecular Formula: C26H21N3O4

Molecular Weight: 439.5 g/mol

Purity: >98%

Lestaurtinib - 111358-88-4

CAS No. 111358-88-4
Product Name Lestaurtinib
Molecular Formula C26H21N3O4
Molecular Weight 439.5 g/mol
IUPAC Name (15S,16S,18R)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one
Standard InChI InChI=1S/C26H21N3O4/c1-25-26(32,12-30)10-18(33-25)28-16-8-4-2-6-13(16)20-21-15(11-27-24(21)31)19-14-7-3-5-9-17(14)29(25)23(19)22(20)28/h2-9,18,30,32H,10-12H2,1H3,(H,27,31)/t18-,25+,26+/m1/s1
Standard InChIKey UIARLYUEJFELEN-LROUJFHJSA-N
Isomeric SMILES C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O
SMILES CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O
Canonical SMILES CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O
Appearance Solid powder
Description Lestaurtinib is an orally bioavailable indolocarbazole derivative with antineoplastic properties. Lestaurtinib inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3. (NCI05)
LSM-1231 is an indolocarbazole.
Purity >98%
Shelf Life >5 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms CEP701; CEP-701; CEP 701; KT5555; KT-5555; KT 5555; SP924; SP-924; SP 924. Lestaurtinib.
Reference 1: Iyer R, Evans AE, Qi X, Ho R, Minturn JE, Zhao H, Balamuth N, Maris JM, Brodeur GM. Lestaurtinib enhances the antitumor efficacy of chemotherapy in murine xenograft models of neuroblastoma. Clin Cancer Res. 2010 Mar 1;16(5):1478-85. Epub 2010 Feb 23. PubMed PMID: 20179224; PubMed Central PMCID: PMC2831131.
2: Shabbir M, Stuart R. Lestaurtinib, a multitargeted tyrosine kinase inhibitor: from bench to bedside. Expert Opin Investig Drugs. 2010 Mar;19(3):427-36. Review. PubMed PMID: 20141349.
3: Miller SC, Huang R, Sakamuru S, Shukla SJ, Attene-Ramos MS, Shinn P, Van Leer D, Leister W, Austin CP, Xia M. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action. Biochem Pharmacol. 2010 May 1;79(9):1272-80. Epub 2010 Jan 11. PubMed PMID: 20067776; PubMed Central PMCID: PMC2834878.
4: Santos FP, Kantarjian HM, Jain N, Manshouri T, Thomas DA, Garcia-Manero G, Kennedy D, Estrov Z, Cortes J, Verstovsek S. Phase 2 study of CEP-701, an orally available JAK2 inhibitor, in patients with primary or post-polycythemia vera/essential thrombocythemia myelofibrosis. Blood. 2010 Feb 11;115(6):1131-6. Epub 2009 Dec 11. PubMed PMID: 20008298.
5: Verstovsek S. Therapeutic potential of JAK2 inhibitors. Hematology Am Soc Hematol Educ Program. 2009:636-42. Review. PubMed PMID: 20008249.
6: Pratz KW, Sato T, Murphy KM, Stine A, Rajkhowa T, Levis M. FLT3-mutant allelic burden and clinical status are predictive of response to FLT3 inhibitors in AML. Blood. 2010 Feb 18;115(7):1425-32. Epub 2009 Dec 10. PubMed PMID: 20007803; PubMed Central PMCID: PMC2826764.
7: Sanz M, Burnett A, Lo-Coco F, Löwenberg B. FLT3 inhibition as a targeted therapy for acute myeloid leukemia. Curr Opin Oncol. 2009 Nov;21(6):594-600. Review. PubMed PMID: 19684517.
8: Zarrinkar PP, Gunawardane RN, Cramer MD, Gardner MF, Brigham D, Belli B, Karaman MW, Pratz KW, Pallares G, Chao Q, Sprankle KG, Patel HK, Levis M, Armstrong RC, James J, Bhagwat SS. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood. 2009 Oct 1;114(14):2984-92. Epub 2009 Aug 4. PubMed PMID: 19654408; PubMed Central PMCID: PMC2756206.
9: Kumar C, Purandare AV, Lee FY, Lorenzi MV. Kinase drug discovery approaches in chronic myeloproliferative disorders. Oncogene. 2009 Jun 18;28(24):2305-13. Epub 2009 May 4. Review. PubMed PMID: 19421140.
10: Skarica M, Wang T, McCadden E, Kardian D, Calabresi PA, Small D, Whartenby KA. Signal transduction inhibition of APCs diminishes th17 and Th1 responses in experimental autoimmune encephalomyelitis. J Immunol. 2009 Apr 1;182(7):4192-9. PubMed PMID: 19299717.
11: Karp J. Future research directions for the treatment of AML. Clin Adv Hematol Oncol. 2008 Nov;6(11):8-10. PubMed PMID: 19205110.
12: Gore SD. New agents for the treatment of AML recent study findings. Clin Adv Hematol Oncol. 2008 Nov;6(11):6-8. PubMed PMID: 19205109.
PubChem Compound 126565
Last Modified Nov 11 2021
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